![molecular formula C26H28N10O2S B2909246 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione CAS No. 850914-36-2](/img/no-structure.png)

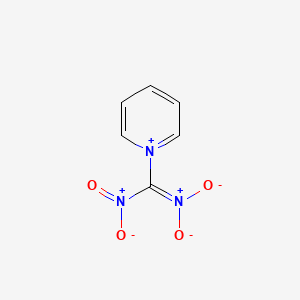

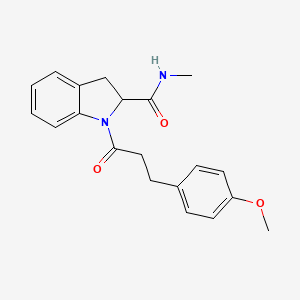

8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves several steps. One notable approach is the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one (6) with various substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The resulting product is the target compound, which has been characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The benzylpiperazine moiety within the compound’s structure is known to contribute to antimicrobial properties. Compounds with similar structures have been synthesized and shown significant antibacterial and antifungal activity, comparable to standard treatments . This suggests that our compound could be explored for its efficacy against a range of microbial pathogens, potentially leading to the development of new antimicrobial agents.

Molecular Docking and Drug Design

Molecular docking studies of related compounds have revealed that they can form stable complexes with bacterial enzymes like oxidoreductase . This interaction is crucial for the enzyme’s function and the compound’s inhibitory activity. Therefore, this compound could be used in drug design as a potential lead compound for developing new antibacterial drugs.

Anti-HIV Research

Previous studies have indicated that certain coumarins, which share structural similarities with the compound, exhibit anti-HIV properties . The compound could be investigated for its potential to inhibit HIV replication, contributing to the search for novel anti-HIV medications.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 8-(4-benzylpiperazin-1-yl)-3-methyl-7-bromo-purine-2,6-dione, which is synthesized from 7-bromo-8-chloro-purine-2,6-dione and 4-benzylpiperazine. The second intermediate is 7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-3-methyl-purine-2,6-dione, which is synthesized from 7-bromo-3-methyl-purine-2,6-dione and 1-phenyltetrazole-5-thiol. The two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ "7-bromo-8-chloro-purine-2,6-dione", "4-benzylpiperazine", "7-bromo-3-methyl-purine-2,6-dione", "1-phenyltetrazole-5-thiol", "Palladium catalyst", "Base" ], "Reaction": [ "Step 1: Synthesis of 8-(4-benzylpiperazin-1-yl)-3-methyl-7-bromo-purine-2,6-dione", "React 7-bromo-8-chloro-purine-2,6-dione with 4-benzylpiperazine in the presence of a base to form 8-(4-benzylpiperazin-1-yl)-7-chloro-purine-2,6-dione", "Reduce the chloro group using a reducing agent to form 8-(4-benzylpiperazin-1-yl)-7-bromo-purine-2,6-dione", "Methylate the purine ring using a methylating agent to form 8-(4-benzylpiperazin-1-yl)-3-methyl-7-bromo-purine-2,6-dione", "Step 2: Synthesis of 7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-3-methyl-purine-2,6-dione", "React 7-bromo-3-methyl-purine-2,6-dione with 1-phenyltetrazole-5-thiol in the presence of a base to form 7-[2-(1-phenyltetrazol-5-yl)sulfanyl]-3-methyl-purine-2,6-dione", "Step 3: Coupling of the two intermediates", "React 8-(4-benzylpiperazin-1-yl)-3-methyl-7-bromo-purine-2,6-dione with 7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-3-methyl-purine-2,6-dione in the presence of a palladium catalyst to form the final product '8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione'" ] } | |

CAS-Nummer |

850914-36-2 |

Produktname |

8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |

Molekularformel |

C26H28N10O2S |

Molekulargewicht |

544.64 |

IUPAC-Name |

8-(4-benzylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |

InChI |

InChI=1S/C26H28N10O2S/c1-32-22-21(23(37)28-25(32)38)35(16-17-39-26-29-30-31-36(26)20-10-6-3-7-11-20)24(27-22)34-14-12-33(13-15-34)18-19-8-4-2-5-9-19/h2-11H,12-18H2,1H3,(H,28,37,38) |

InChI-Schlüssel |

OKPJPBULGBLLEI-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CCSC5=NN=NN5C6=CC=CC=C6 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2909165.png)

![1-ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride](/img/structure/B2909168.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2909171.png)

![1-(3-nitro-4-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}phenyl)-1-ethanone](/img/structure/B2909172.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2909176.png)

![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2909180.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2909181.png)

![N-(3-fluorophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2909185.png)